
1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)-3-methoxypropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)-3-methoxypropan-1-one is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)-3-methoxypropan-1-one typically involves the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where an amino alcohol reacts with an aldehyde or ketone in the presence of an acid catalyst.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)-3-methoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
科学研究应用
1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)-3-methoxypropan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with unique properties.
作用机制
The mechanism of action of 1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)-3-methoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
相似化合物的比较
Similar Compounds
Uniqueness
1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)-3-methoxypropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
1-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one |
InChI |
InChI=1S/C13H18N2O2/c1-17-8-6-13(16)15-7-5-11-10(9-15)3-2-4-12(11)14/h2-4H,5-9,14H2,1H3 |
InChI 键 |
OTFYTJZABXNJNK-UHFFFAOYSA-N |
规范 SMILES |
COCCC(=O)N1CCC2=C(C1)C=CC=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


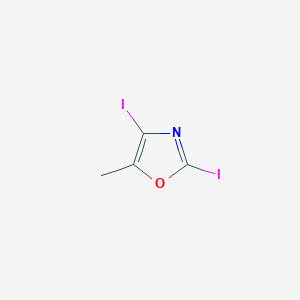
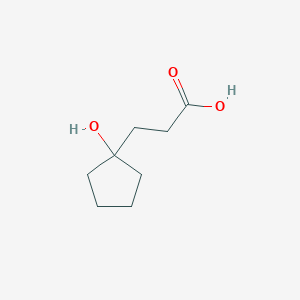
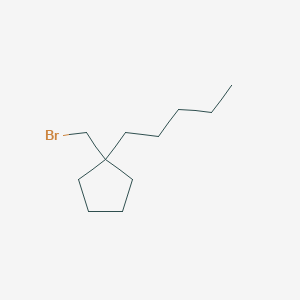
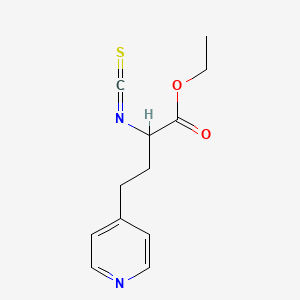
![1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanaminehydrochloride](/img/structure/B13634859.png)
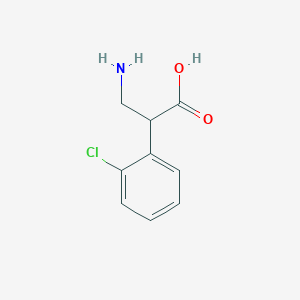
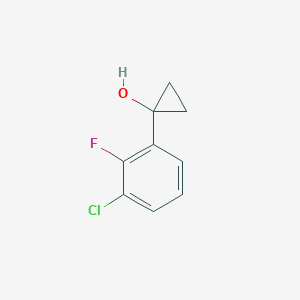


![5-[(Cyclohexyloxy)methyl]quinolin-8-ol](/img/structure/B13634913.png)
![[4-(Aminomethyl)phenyl]phosphonicacidhydrobromide](/img/structure/B13634914.png)



